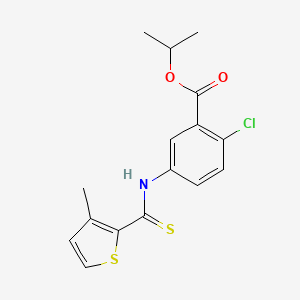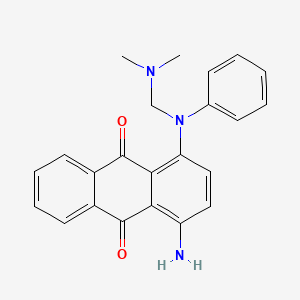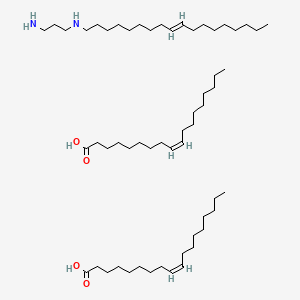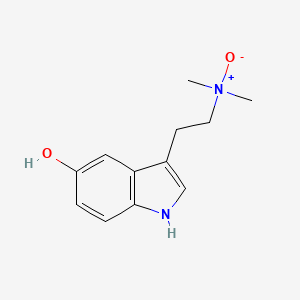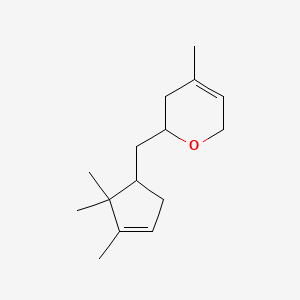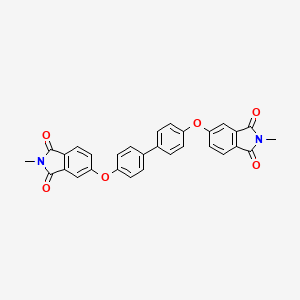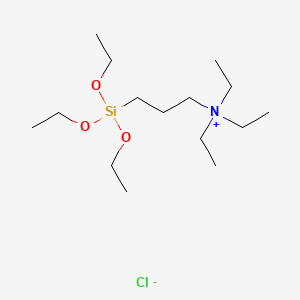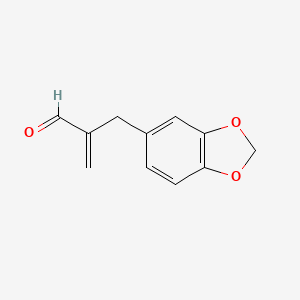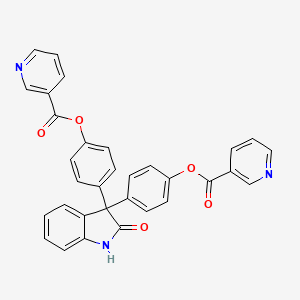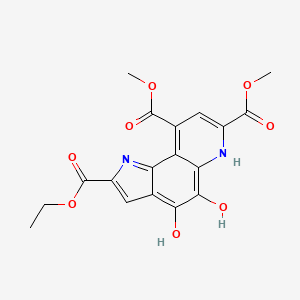
Oleyl borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl borate is an organoboron compound that has garnered interest due to its unique properties and potential applications. It is formed by the esterification of oleyl alcohol with boric acid. This compound is known for its lubricating properties and is often used in various industrial applications, including as an additive in lubricants and as a corrosion inhibitor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oleyl borate is typically synthesized through the esterification reaction between oleyl alcohol and boric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
C18H35OH+B(OH)3→C18H35O-B(OH)2+H2O
In this reaction, oleyl alcohol (C18H35OH) reacts with boric acid (B(OH)3) to form this compound (C18H35O-B(OH)2) and water. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the oleyl alcohol.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oleyl borate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to oleyl alcohol and boric acid.
Oxidation: this compound can be oxidized to form borate esters with different oxidation states.
Substitution: The borate group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various nucleophiles can be used to substitute the borate group.
Major Products Formed
Hydrolysis: Oleyl alcohol and boric acid.
Oxidation: Borate esters with different oxidation states.
Substitution: Substituted borate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Oleyl borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Widely used as a lubricant additive and corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of oleyl borate involves its ability to form stable complexes with various substrates. The borate group can interact with hydroxyl groups and other nucleophiles, forming stable borate esters. This property is particularly useful in lubrication, where this compound forms a protective layer on metal surfaces, reducing friction and wear.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl borate: Another borate ester used as a plasticizer and in the production of borosilicate glass.
Borate-based bioactive glasses: Used in biomedical applications for bone regeneration and wound healing.
Uniqueness
Oleyl borate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its lubricating ability. This makes it particularly effective as a lubricant additive compared to other borate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields, from industrial applications to scientific research. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for further exploration and development.
Propriétés
Numéro CAS |
71839-43-5 |
|---|---|
Formule moléculaire |
C18H37BO3 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
[(Z)-octadec-9-enoxy]boronic acid |
InChI |
InChI=1S/C18H37BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10,20-21H,2-8,11-18H2,1H3/b10-9- |
Clé InChI |
LJOUMIFRRRQONS-KTKRTIGZSA-N |
SMILES isomérique |
B(O)(O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
B(O)(O)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


